Cas no 1560341-69-6 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質
名前と識別子
-
- Methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate
- INDEX NAME NOT YET ASSIGNED
-
- インチ: 1S/C12H22O3/c1-6-9(3)8-12(7-2)11(4,15-12)10(13)14-5/h9H,6-8H2,1-5H3
- InChIKey: DFZNKISIFZZVNX-UHFFFAOYSA-N
- SMILES: C(C1(OC1(C)C(=O)OC)CC)C(C)CC
INDEX NAME NOT YET ASSIGNED Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-698932-0.1g |
methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate |
1560341-69-6 | 0.1g |
$715.0 | 2023-05-24 | ||
Enamine | EN300-698932-10.0g |
methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate |
1560341-69-6 | 10g |
$3500.0 | 2023-05-24 | ||
Enamine | EN300-698932-1.0g |
methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate |
1560341-69-6 | 1g |
$813.0 | 2023-05-24 | ||
Enamine | EN300-698932-0.25g |
methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate |
1560341-69-6 | 0.25g |
$748.0 | 2023-05-24 | ||
Enamine | EN300-698932-0.5g |
methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate |
1560341-69-6 | 0.5g |
$781.0 | 2023-05-24 | ||
Enamine | EN300-698932-2.5g |
methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate |
1560341-69-6 | 2.5g |
$1594.0 | 2023-05-24 | ||
Enamine | EN300-698932-5.0g |
methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate |
1560341-69-6 | 5g |
$2360.0 | 2023-05-24 | ||
Enamine | EN300-698932-0.05g |
methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate |
1560341-69-6 | 0.05g |
$683.0 | 2023-05-24 |
INDEX NAME NOT YET ASSIGNED 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
10. Book reviews
INDEX NAME NOT YET ASSIGNEDに関する追加情報
Research Briefing on Chemical Compound 1560341-69-6 and INDEX NAME NOT YET ASSIGNED
In recent years, the chemical compound with the identifier 1560341-69-6 has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, currently referred to as INDEX NAME NOT YET ASSIGNED, is under investigation for its potential therapeutic applications. The purpose of this briefing is to provide an overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential clinical implications.
The compound 1560341-69-6 belongs to a class of small molecules that exhibit unique interactions with biological targets, particularly in the context of disease pathways. Recent studies have focused on elucidating its mechanism of action, with preliminary data suggesting its efficacy in modulating specific protein-protein interactions. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to characterize its structural properties and binding affinities.
One of the key findings from recent investigations is the compound's ability to inhibit the activity of certain enzymes involved in inflammatory and oncogenic pathways. In vitro and in vivo studies have demonstrated promising results, with the compound showing high selectivity and low cytotoxicity. These attributes make it a potential candidate for further development as a therapeutic agent. However, challenges such as pharmacokinetics and bioavailability remain to be addressed in subsequent research phases.
Another area of interest is the compound's potential application in combination therapies. Preliminary data indicate that 1560341-69-6 may synergize with existing drugs to enhance their efficacy or overcome resistance mechanisms. This has sparked interest in exploring its use in treating complex diseases such as cancer and autoimmune disorders. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation from bench to bedside.
Despite the promising findings, the research on 1560341-69-6 and INDEX NAME NOT YET ASSIGNED is still in its early stages. Further studies are needed to fully understand its pharmacological profile and therapeutic potential. Researchers are also working on optimizing its chemical structure to improve its drug-like properties. The next steps include conducting more extensive preclinical trials and, eventually, clinical trials to evaluate its safety and efficacy in humans.
In conclusion, the compound 1560341-69-6 represents a promising avenue for drug discovery and development. Its unique properties and potential applications warrant continued investigation and investment. This briefing highlights the current state of research and underscores the importance of interdisciplinary collaboration in advancing this field. Future updates will be provided as new data emerges, further elucidating the compound's role in modern medicine.
1560341-69-6 (INDEX NAME NOT YET ASSIGNED) Related Products
- 2413876-45-4(tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate)
- 1247449-62-2(1-(Pyridine-3-carbonyl)piperidin-3-amine)
- 4156-70-1(3,4,5-trimethoxybenzenecarboximidamide)
- 1348418-97-2(Scrambled TRAP Fragment)
- 2034390-04-8(N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide)
- 32823-06-6(Aluminum Metaphosphate)
- 1209335-53-4(4-Bromo-3-methoxypyridine hydrochloride)
- 2763928-95-4(2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester)
- 1174834-52-6(1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride)
- 1519644-97-3(1-(4-methylpyridin-2-yl)cyclobutylmethanamine)




